Iron(II) Trifluoromethanesulfonate

Catalog No.
S648147
CAS No.
59163-91-6
M.F
CHF3FeO3S
M. Wt
205.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) Trifluoromethanesulfonate

CAS Number

59163-91-6

Product Name

Iron(II) Trifluoromethanesulfonate

IUPAC Name

iron;trifluoromethanesulfonic acid

Molecular Formula

CHF3FeO3S

Molecular Weight

205.92 g/mol

InChI

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QZLVALRWETVYSE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]

Synonyms

iron(II) triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Fe]

Non-aqueous Solubility

Fe(OTf)₂ exhibits excellent solubility in various non-aqueous solvents like acetonitrile, dichloromethane, and dimethylformamide []. This property makes it valuable for research involving reactions and processes that cannot be conducted in water. For example, Fe(OTf)₂ can be used as a catalyst in organic synthesis reactions that require non-aqueous environments [].

Lewis Acid and Oxidizing Agent

Fe(OTf)₂ acts as a mild Lewis acid due to the empty d-orbitals on the iron(II) ion. This allows it to accept electron pairs from Lewis bases, facilitating various chemical reactions. Additionally, Fe(OTf)₂ can act as a one-electron oxidant, transferring an electron to another molecule []. This dual functionality makes Fe(OTf)₂ a versatile tool for researchers in various fields, including catalysis and materials science.

Precursor for Iron-Based Materials

Fe(OTf)₂ serves as a convenient precursor for synthesizing various iron-based materials. Due to its high thermal stability and good volatility, Fe(OTf)₂ can be used in chemical vapor deposition (CVD) processes to create thin films and nanostructures of iron compounds []. These materials hold potential applications in areas like catalysis, electronics, and energy storage.

Iron(II) trifluoromethanesulfonate is an inorganic compound with the chemical formula C2F6FeO6S\text{C}_2\text{F}_6\text{FeO}_6\text{S} and a molecular weight of approximately 353.971 g/mol. It typically appears as an off-white to brownish powder and has a melting point exceeding 300 °C . This compound contains iron in the +2 oxidation state, which is significant for its reactivity and applications in various chemical processes. Iron(II) trifluoromethanesulfonate is recognized for its role as a catalyst in organic synthesis, particularly in reactions involving sulfur compounds.

, acting primarily as a catalyst. Notable reactions include:

  • Imination of Sulfoxides: It has been shown to effectively catalyze the imination of sulfoxides, leading to the formation of sulfinamides .
  • Trifluoromethylation: The compound serves as a photocatalyst for the direct trifluoromethylation of functionalized arenes, facilitating the introduction of trifluoromethyl groups into organic molecules .
  • C−H Amination: Iron(II) trifluoromethanesulfonate has been employed in intramolecular C−H amination reactions, which are crucial for synthesizing indole derivatives .

Iron(II) trifluoromethanesulfonate can be synthesized through various methods, with one common approach being the reaction between iron(II) chloride and sodium trifluoromethanesulfonate. The general reaction can be represented as follows:

FeCl2+NaCF3SO3Fe CF3SO3)2+NaCl\text{FeCl}_2+\text{NaCF}_3\text{SO}_3\rightarrow \text{Fe CF}_3\text{SO}_3)_2+\text{NaCl}

This method highlights the straightforward nature of synthesizing this compound, making it accessible for laboratory use .

Iron(II) trifluoromethanesulfonate finds applications primarily in organic synthesis due to its catalytic properties. Specific applications include:

  • Catalyst in Organic Reactions: It is utilized as an efficient catalyst for various organic transformations, including imination and C−H functionalization reactions.
  • Photocatalysis: Its ability to facilitate photocatalytic reactions expands its utility in synthetic chemistry, particularly for introducing functional groups into organic molecules.
  • Research and Development: The compound is also used in academic and industrial research settings to explore new synthetic methodologies and reaction mechanisms.

Interaction studies involving iron(II) trifluoromethanesulfonate focus on its catalytic efficiency and selectivity in various reactions. Research indicates that it can effectively promote reactions without the need for harsh conditions or additional oxidants, making it a valuable tool in organic synthesis . Further studies could elucidate potential interactions with different substrates and conditions.

Iron(II) trifluoromethanesulfonate shares similarities with other iron salts and organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Iron(II) TrifluoromethanesulfonateC2F6FeO6SEfficient catalyst for sulfur imination and photocatalysis
Iron(II) TriflateC2F6FeO6Similar catalytic properties but lacks sulfonate group
Iron(III) TrifluoromethanesulfonateC2F6FeO6SHigher oxidation state; different reactivity profile
Iron(II) AcetateC4H6FeO4Commonly used in organic synthesis but less effective as a catalyst compared to trifluoromethanesulfonate

Iron(II) trifluoromethanesulfonate stands out due to its unique trifluoromethanesulfonate group, which enhances its reactivity and catalytic capabilities compared to other iron salts. Its specific applications in organic synthesis make it a valuable compound for chemists seeking efficient catalytic solutions.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

205.894785 g/mol

Monoisotopic Mass

205.894785 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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